1-(Difluoromethyl)-5-methyl-1,2-dihydropyridine-2-one
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Overview
Description
1-(Difluoromethyl)-5-methyl-1,2-dihydropyridine-2-one is a compound of significant interest in the field of organic chemistry
Preparation Methods
One common method is the direct C-H difluoromethylation of pyridines through a radical process using oxazino pyridine intermediates . This method allows for regioselective introduction of the difluoromethyl group at the meta- or para-position of the pyridine ring. Industrial production methods often involve the use of difluorocarbene reagents for the insertion of the difluoromethyl group .
Chemical Reactions Analysis
1-(Difluoromethyl)-5-methyl-1,2-dihydropyridine-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of difluoromethylated dihydropyridine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents
Common reagents used in these reactions include transition metal catalysts, such as palladium or nickel, and radical initiators. Major products formed from these reactions include difluoromethylated pyridines and dihydropyridines .
Scientific Research Applications
1-(Difluoromethyl)-5-methyl-1,2-dihydropyridine-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-5-methyl-1,2-dihydropyridine-2-one involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate the biological and physiological activity of the compound, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-(Difluoromethyl)-5-methyl-1,2-dihydropyridine-2-one can be compared with other difluoromethylated compounds, such as:
Difluoromethylated pyridines: These compounds share similar chemical properties but differ in their substitution patterns and reactivity.
Trifluoromethylated compounds: While both difluoromethyl and trifluoromethyl groups enhance metabolic stability and lipophilicity, the difluoromethyl group has a unique ability to form hydrogen bonds, making it distinct in its applications.
Properties
IUPAC Name |
1-(difluoromethyl)-5-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-5-2-3-6(11)10(4-5)7(8)9/h2-4,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOUAZAKRCQYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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